molecular formula C8H10BrNO B13548861 2-(1-Aminoethyl)-6-bromophenol

2-(1-Aminoethyl)-6-bromophenol

Cat. No.: B13548861
M. Wt: 216.07 g/mol
InChI Key: DHAHZRCPAWJDRX-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-6-bromophenol is an organic compound with the molecular formula C8H10BrNO It is a brominated phenol derivative with an aminoethyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-6-bromophenol typically involves the bromination of 2-(1-Aminoethyl)phenol. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-6-bromophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Aminoethyl)-6-bromophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-6-bromophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)phenol: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    6-Bromo-2-hydroxyacetophenone: Contains a ketone group instead of an aminoethyl group, leading to different reactivity and applications.

    2-(1-Aminoethyl)-4-bromophenol: The bromine atom is in a different position, affecting its chemical properties and reactivity.

Uniqueness

2-(1-Aminoethyl)-6-bromophenol is unique due to the presence of both the aminoethyl and bromine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(1-aminoethyl)-6-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3

InChI Key

DHAHZRCPAWJDRX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)O)N

Origin of Product

United States

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